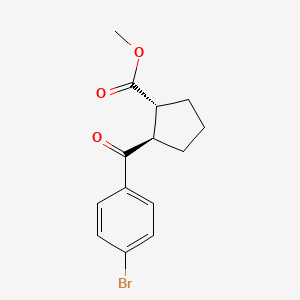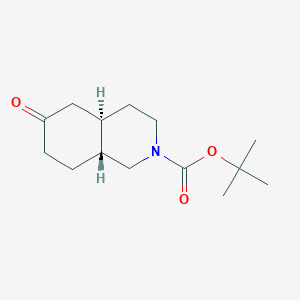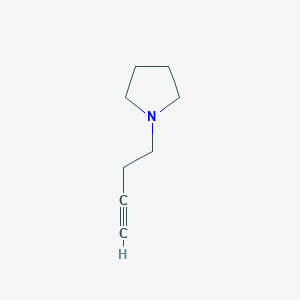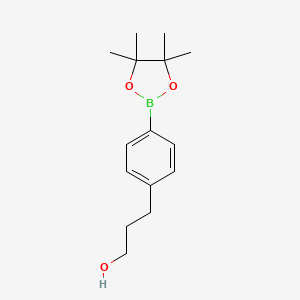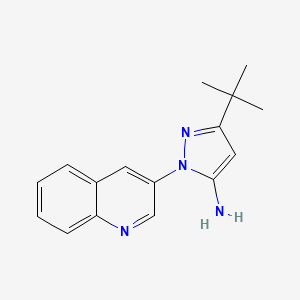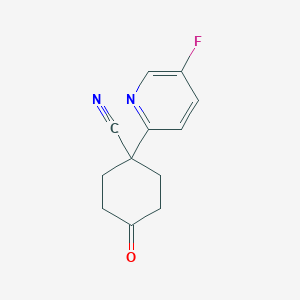
1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile
Vue d'ensemble
Description
Fluoropyridines are a class of compounds that contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a fluorine atom. The position of the fluorine atom can vary, leading to different compounds with potentially different properties .
Synthesis Analysis
The synthesis of fluoropyridines often involves the use of specialized techniques and reagents. For example, the Balz-Schiemann reaction is a classic method for introducing a fluorine atom into an aromatic ring .Molecular Structure Analysis
The molecular structure of fluoropyridines is characterized by the presence of a pyridine ring and a fluorine atom. The exact structure can vary depending on the position of the fluorine atom and any additional functional groups .Chemical Reactions Analysis
Fluoropyridines can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with metal ions .Physical And Chemical Properties Analysis
Fluoropyridines are typically solid at room temperature, and their physical and chemical properties can vary widely depending on their specific structure .Applications De Recherche Scientifique
1. Synthesis of Fluorinated Pyridines
- Application Summary: Fluoropyridines are used in the synthesis of various organic compounds due to their interesting and unusual physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Methods of Application: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results or Outcomes: The synthesis of fluoropyridines has led to the development of potential imaging agents for various biological applications .
2. Anti-Fibrosis Activity of Pyrimidine Derivatives
- Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application: The compounds were synthesized and their anti-fibrotic activities were evaluated using various assays, including Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
3. F18 Substituted Pyridines for Local Radiotherapy of Cancer
- Application Summary: F18 substituted pyridines have a special interest as potential imaging agents for various biological applications .
- Methods of Application: The methods for synthesis of F18 substituted pyridines are presented .
- Results or Outcomes: The development of F18 substituted pyridines has accelerated developments in this field .
4. Antimicrobial Activity of Pyrimidine Derivatives
- Application Summary: Pyrimidine derivatives are known as antimicrobial compounds .
- Methods of Application: The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .
- Results or Outcomes: Pyrimidine derivatives have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
5. Agricultural Products
- Application Summary: Fluoropyridines have been used in the design of agricultural products with improved physical, biological, and environmental properties .
- Methods of Application: Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
- Results or Outcomes: The introduction of fluorine atoms into lead structures has been one of the most generally useful chemical modifications in the search for new agricultural products .
6. Antiviral Activity of Pyrimidine Derivatives
- Application Summary: Pyrimidine derivatives are known as antiviral compounds .
- Methods of Application: The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .
- Results or Outcomes: Pyrimidine derivatives have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(5-fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-9-1-2-11(15-7-9)12(8-14)5-3-10(16)4-6-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKXMFFUWRVKOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730896 | |
| Record name | 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile | |
CAS RN |
960371-10-2 | |
| Record name | 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1444290.png)
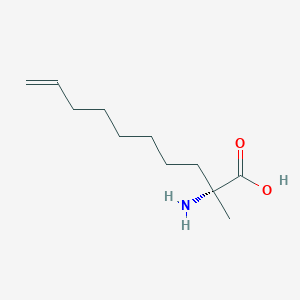
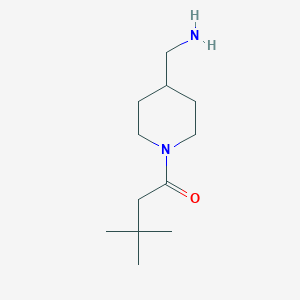
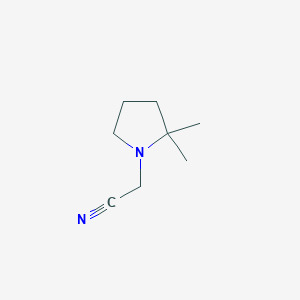
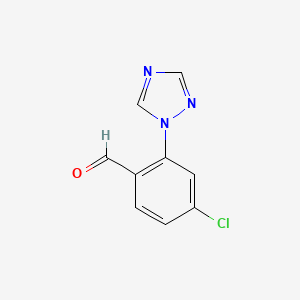
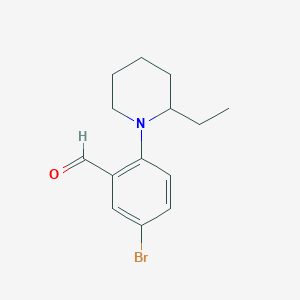
![Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1444300.png)
![Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1444301.png)
